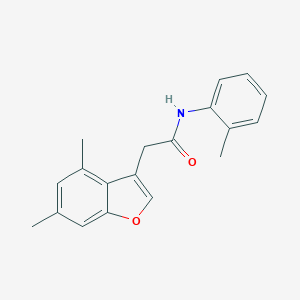![molecular formula C18H23NO2 B385195 N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622359-34-6](/img/structure/B385195.png)
N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane derivatives are a class of organic compounds that have a bicyclic structure . They are found in various natural products and have been used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives can be achieved through various methods. One such method involves an organocatalytic formal [4 + 2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane derivatives is characterized by a seven-membered ring with two bridgehead carbons .Chemical Reactions Analysis
The chemical reactions involving bicyclo[2.2.1]heptane derivatives can be quite diverse, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane derivatives can vary widely, depending on their specific structure .Mechanism of Action
Target of Action
The primary targets of N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide are currently unknown. This compound is structurally related to the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions
Mode of Action
The mode of action of N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[22It is known that the bicyclo[2.2.1]heptane scaffold can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-12-5-7-14(8-6-12)19-16(21)18-10-9-13(11-18)17(2,3)15(18)20/h5-8,13H,4,9-11H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBPDCMVHFIDKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B385112.png)

methyl]benzamide](/img/structure/B385114.png)
methylcarbamate](/img/structure/B385116.png)
methylcarbamate](/img/structure/B385117.png)
![N-{{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385119.png)
![N-{(3,4-dichlorophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B385120.png)
![N-{(4-butoxy-3-methoxyphenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B385121.png)
methyl]pentanamide](/img/structure/B385126.png)
![N-{(benzoylamino)[3-methoxy-4-(pentyloxy)phenyl]methyl}benzamide](/img/structure/B385127.png)
![N-{(3-methoxy-4-propoxyphenyl)[(4-methylbenzoyl)amino]methyl}-4-methylbenzamide](/img/structure/B385129.png)
methyl]benzamide](/img/structure/B385131.png)
![N-{[4-(isopentyloxy)-3-methoxyphenyl][(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385133.png)
![N-{(3-ethoxyphenyl)[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385134.png)